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In the realm of synthetic chemistry, particularly in the synthesis of RNA oligonucleotides, the

choice of protecting groups is a critical determinant of yield and purity. The tert-

butyldimethylsilyl (TBDMS) group has long been a workhorse for the protection of the 2'-

hydroxyl group of ribonucleosides. However, its use is not without drawbacks. This guide

provides a comprehensive comparison of the 2'-TBDMS protecting group with its alternatives,

supported by experimental data, to aid researchers in making informed decisions for their

specific applications.

Advantages of the 2'-TBDMS Protecting Group
The widespread use of the 2'-TBDMS group in RNA synthesis can be attributed to several key

advantages:

Robustness: The TBDMS group is stable to a wide range of reaction conditions commonly

employed in oligonucleotide synthesis, including exposure to mild acids and bases. This

stability ensures the integrity of the 2'-protection throughout the iterative cycles of solid-

phase synthesis.

Commercial Availability: Phosphoramidites bearing the 2'-O-TBDMS group are readily

available from various commercial suppliers, facilitating their adoption in standard synthesis

protocols.

Established Protocols: Decades of use have led to the development of well-established and

optimized protocols for both the introduction and removal of the TBDMS group.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b150670?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disadvantages of the 2'-TBDMS Protecting Group
Despite its advantages, the 2'-TBDMS group presents several challenges that can impact the

efficiency and outcome of RNA synthesis:

Steric Hindrance: The bulky nature of the TBDMS group can sterically hinder the coupling of

phosphoramidites, leading to lower coupling efficiencies and longer reaction times, especially

for the synthesis of long RNA sequences. This can result in a higher incidence of failure

sequences and lower overall yields.

2' to 3' Silyl Migration: Under certain conditions, the TBDMS group can migrate from the 2'-

hydroxyl to the 3'-hydroxyl position. This isomerization can lead to the formation of non-

natural 2'-5' phosphodiester linkages in the final RNA product, compromising its biological

activity.

Harsh Deprotection Conditions: Removal of the TBDMS group typically requires the use of

fluoride reagents, such as tetrabutylammonium fluoride (TBAF). While effective, fluoride ions

can be harsh and may not be compatible with sensitive modifications on the oligonucleotide.

Performance Comparison with Alternative 2'-
Hydroxyl Protecting Groups
To overcome the limitations of the 2'-TBDMS group, several alternative 2'-hydroxyl protecting

groups have been developed. The following tables summarize the quantitative comparison of

2'-TBDMS with a prominent alternative, the 2'-O-triisopropylsilyloxymethyl (TOM) group.

Protecting Group
Coupling Time (1.0
µmol scale)

Average Coupling
Efficiency

Crude Purity
(100mer)

2'-TBDMS 6 minutes ~98.5% 27%

2'-TOM 2.5 minutes >99% 33%

Table 1: Comparison of Coupling Efficiency and Purity. Data suggests that the TOM protecting

group offers significantly shorter coupling times and higher coupling efficiencies, leading to a

higher crude purity of the final oligonucleotide product, particularly for longer sequences.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protecting Group
Key Deprotection
Reagent

Deprotection
Conditions

Potential Side
Reactions

2'-TBDMS
Tetrabutylammonium

fluoride (TBAF)

Room temperature to

65°C

Potential for chain

degradation with

prolonged exposure.

2'-TOM
Tetrabutylammonium

fluoride (TBAF)
Room temperature

Less prone to 2'-5'

phosphodiester

linkage formation due

to its acetal structure.

Table 2: Comparison of Deprotection Conditions. While both groups are removed with TBAF,

the inherent stability of the TOM group's linkage to the ribose reduces the risk of undesirable

side reactions during synthesis.

Experimental Protocols
Protocol 1: Solid-Phase RNA Synthesis Cycle using 2'-
TBDMS Protected Monomers
This protocol outlines a single cycle of solid-phase RNA synthesis on an automated

synthesizer.

1. Detritylation:

Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
Procedure: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound
nucleoside by treatment with the TCA solution to expose the free 5'-hydroxyl group.

2. Coupling:

Reagents:
2'-TBDMS protected ribonucleoside phosphoramidite (0.1 M in acetonitrile).
Activator (e.g., 5-Ethylthio-1H-tetrazole (ETT), 0.25 M in acetonitrile).
Procedure: The phosphoramidite and activator are delivered to the synthesis column. The
activated phosphoramidite couples to the free 5'-hydroxyl group of the growing
oligonucleotide chain. A typical coupling time is 6 minutes.
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3. Capping:

Reagents:
Cap A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).
Cap B: 16% N-Methylimidazole/THF.
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from
participating in subsequent coupling steps, thus minimizing the formation of deletion
mutants.

4. Oxidation:

Reagent: 0.02 M Iodine in THF/Water/Pyridine.
Procedure: The newly formed phosphite triester linkage is oxidized to the more stable
phosphate triester.

Protocol 2: Deprotection of RNA synthesized with 2'-
TBDMS Protection
1. Cleavage and Base Deprotection:

Reagent: A mixture of concentrated ammonium hydroxide and 40% aqueous methylamine
(AMA) (1:1, v/v).
Procedure: The solid support is treated with the AMA solution at 65°C for 10 minutes to
cleave the oligonucleotide from the support and remove the protecting groups from the
nucleobases and the phosphate backbone. The supernatant is collected and dried.

2. 2'-TBDMS Deprotection:

Reagents:
Anhydrous N,N-dimethylformamide (DMF).
Triethylamine trihydrofluoride (TEA·3HF).
Procedure: The dried oligonucleotide is redissolved in anhydrous DMF. TEA·3HF is added,
and the mixture is heated at 65°C for 2.5 hours.

3. Quenching and Desalting:

Reagent: Quenching buffer (e.g., 1.5 M ammonium bicarbonate).
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Procedure: The reaction is quenched, and the deprotected RNA is desalted using methods
such as ethanol precipitation or size-exclusion chromatography.

Logical Workflow for RNA Synthesis
The following diagram illustrates the cyclical nature of solid-phase RNA synthesis.

To cite this document: BenchChem. [The 2'-TBDMS Protecting Group: A Comparative Guide
for Oligonucleotide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150670#advantages-and-disadvantages-of-the-2-
tbdms-protecting-group]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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